molecular formula C10H18N2 B13972635 6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine

6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine

Cat. No.: B13972635
M. Wt: 166.26 g/mol
InChI Key: CSOCNADMSPTFNR-UHFFFAOYSA-N
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Description

6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine is a spirocyclic compound characterized by a unique structure that includes a cyclopropyl group and an azaspiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine can be achieved through various synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the azaspiro ring system contribute to its binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

    2-Azaspiro[3.4]octane: Similar in structure but lacks the cyclopropyl group.

    6-Methyl-6-azaspiro[3.4]octan-2-amine: Similar structure with a methyl group instead of a cyclopropyl group.

    2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the ring system.

Uniqueness: 6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

6-cyclopropyl-6-azaspiro[3.4]octan-2-amine

InChI

InChI=1S/C10H18N2/c11-8-5-10(6-8)3-4-12(7-10)9-1-2-9/h8-9H,1-7,11H2

InChI Key

CSOCNADMSPTFNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CC(C3)N

Origin of Product

United States

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